2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole
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Overview
Description
2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole is a complex organic compound that features a unique combination of a benzodioxole ring and a nitropropylidene group attached to a trimethylindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved by the reaction of catechol with dihalomethanes in the presence of concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . The nitropropylidene group is then introduced through nitration reactions, often using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration steps and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Halogenating agents, alkylating agents
Major Products
Scientific Research Applications
2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole involves its interaction with molecular targets such as tubulin, leading to the suppression of tubulin polymerization or stabilization of microtubule structure. This results in mitotic blockade and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 2-(1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
2-[2-(1,3-Benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-21(2)16-6-4-5-7-17(16)22(3)20(21)11-15(12-23(24)25)14-8-9-18-19(10-14)27-13-26-18/h4-11,15H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZMWOLSZWXFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CC4=C(C=C3)OCO4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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